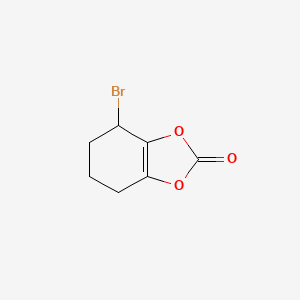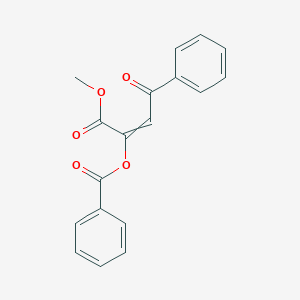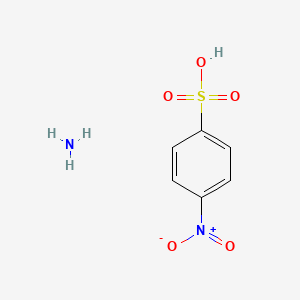
Azane;4-nitrobenzenesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitrobenzenesulfonic acid typically involves the nitration of benzenesulfonic acid. This process can be carried out by reacting benzenesulfonic acid with a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions usually involve maintaining a temperature below 50°C to prevent decomposition and ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, 4-nitrobenzenesulfonic acid can be produced by the sulfonation of nitrobenzene. This process involves the reaction of nitrobenzene with sulfur trioxide in the presence of sulfuric acid. The reaction is typically carried out at elevated temperatures to achieve high yields .
Analyse Chemischer Reaktionen
Types of Reactions
4-nitrobenzenesulfonic acid undergoes various chemical reactions, including:
Nitration: Introduction of nitro groups into the aromatic ring.
Sulfonation: Introduction of sulfonic acid groups into the aromatic ring.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Replacement of functional groups on the aromatic ring.
Common Reagents and Conditions
Nitration: Concentrated sulfuric acid and nitric acid at temperatures below 50°C.
Sulfonation: Sulfur trioxide and sulfuric acid at elevated temperatures.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.
Substitution: Various electrophiles and nucleophiles under appropriate conditions
Major Products Formed
Nitration: Formation of dinitrobenzenesulfonic acids.
Sulfonation: Formation of polysulfonated benzene derivatives.
Reduction: Formation of 4-aminobenzenesulfonic acid.
Substitution: Formation of various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
4-nitrobenzenesulfonic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for sulfa drugs.
Industry: Utilized in the production of detergents, surfactants, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 4-nitrobenzenesulfonic acid involves its ability to undergo electrophilic aromatic substitution reactions. The nitro group is an electron-withdrawing group, making the aromatic ring less reactive towards electrophiles. the sulfonic acid group can act as a directing group, influencing the position of further substitutions on the ring. The compound can also participate in redox reactions, where the nitro group can be reduced to an amino group .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-aminobenzenesulfonic acid: Similar structure but with an amino group instead of a nitro group.
Benzenesulfonic acid: Lacks the nitro group, making it less reactive in certain reactions.
Nitrobenzene: Contains only a nitro group without the sulfonic acid group.
Uniqueness
4-nitrobenzenesulfonic acid is unique due to the presence of both nitro and sulfonic acid groups on the aromatic ring. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in various synthetic processes .
Eigenschaften
CAS-Nummer |
84253-14-5 |
|---|---|
Molekularformel |
C6H8N2O5S |
Molekulargewicht |
220.21 g/mol |
IUPAC-Name |
azane;4-nitrobenzenesulfonic acid |
InChI |
InChI=1S/C6H5NO5S.H3N/c8-7(9)5-1-3-6(4-2-5)13(10,11)12;/h1-4H,(H,10,11,12);1H3 |
InChI-Schlüssel |
XVKWNHVHFDYGGV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)O.N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





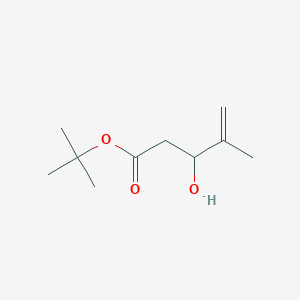
![Methyl [3-chloro-4-(3-chlorophenoxy)phenyl]carbamate](/img/structure/B14420030.png)
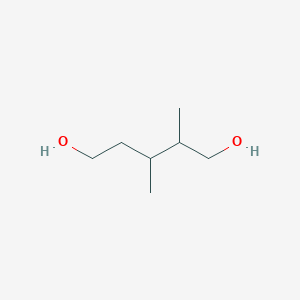
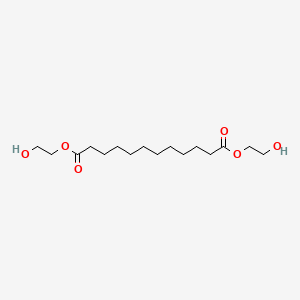
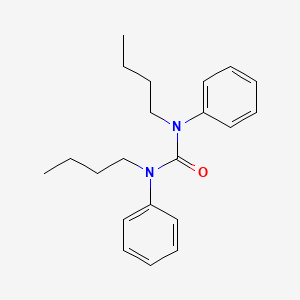
![Chloro{[(dichloromethyl)stannyl]methyl}dimethylstannane](/img/structure/B14420056.png)
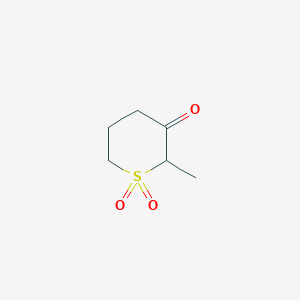
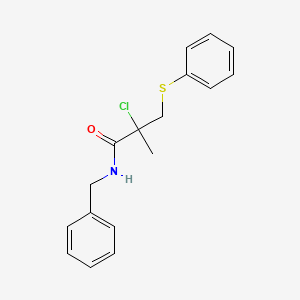
![3,3'-[Acridine-3,6-diylbis(oxy)]bis(N,N-diethylpropan-1-amine)](/img/structure/B14420090.png)
